7-Chloro-1H-indazole-6-carboxylic acid
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Overview
Description
7-Chloro-1H-indazole-6-carboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses the synthesis and properties of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, which shares some structural similarities with this compound, such as the presence of chloro and carboxylic acid functional groups . The second paper focuses on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, another compound with chloro and carboxylic acid functionalities, and its relevance as an intermediate in the synthesis of anticancer drugs .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including substitution and hydrolysis reactions. For instance, the synthesis of the compound in the second paper is achieved through a two-step process that yields a total of 63.69% . Although the exact synthesis route for this compound is not provided, similar strategies involving substitution reactions followed by hydrolysis could potentially be applied.
Molecular Structure Analysis
The molecular structure of the compound in the first paper was determined using NMR spectroscopy and X-ray crystallography, revealing a monoclinic space group with specific unit cell dimensions . While the exact molecular structure of this compound is not detailed, techniques such as NMR and X-ray crystallography are likely applicable for its structural determination.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for this compound. However, the related compounds undergo various chemical reactions, including substitution, which is a common reaction for compounds with halogen functional groups . This suggests that this compound may also participate in substitution reactions, potentially useful in further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the papers. However, the first paper provides the calculated density of the synthesized compound, which is a physical property that could be compared once the density of this compound is known . The presence of the carboxylic acid group in both compounds suggests that they may share similar solubility characteristics in polar solvents.
Scientific Research Applications
Enhancement of Chemotherapy and Radiotherapy Efficacy
Lonidamine , a derivative of indazole-3-carboxylic acid, demonstrates a unique mechanism of action by inhibiting the energy metabolism of neoplastic cells without affecting cellular nucleic acids or protein synthesis. It exhibits potent antiproliferative effects and impairs the energy metabolism of neoplastic cells, enhancing the cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. This has led to investigations combining lonidamine with standard chemotherapy for the treatment of solid tumors, showing significant potential in advanced breast, ovarian, and lung cancer treatment (Di Cosimo et al., 2003).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, like those related to indazole-3-carboxylic acid derivatives, play a crucial role in industrial biotechnology as precursors for various chemicals. They can, however, inhibit microbial growth at concentrations below desired yields. Research into these effects offers insights into metabolic engineering strategies aimed at increasing the robustness of microbial strains used in fermentation processes, thereby enhancing the production of biorenewable chemicals (Jarboe et al., 2013).
Therapeutic Applications of Indazole Derivatives
The indazole scaffold forms the basis of many compounds with potential therapeutic value, displaying promising anticancer and anti-inflammatory activities. These derivatives also find applications in disorders involving protein kinases and neurodegeneration, indicating the broad pharmacological importance of the indazole scaffold. This highlights the ongoing interest in developing novel indazole-based therapeutic agents for a variety of conditions (Denya et al., 2018).
Synthesis of Biologically Active Compounds
The synthesis of 1-indanones and their derivatives from carboxylic acids and related starting materials has been explored due to their potent antiviral, anti-inflammatory, analgesic, and anticancer properties. This review covers over a hundred synthetic methods and highlights the importance of these compounds in treating neurodegenerative diseases and serving as effective insecticides, fungicides, and herbicides (Turek et al., 2017).
Liquid-Liquid Extraction of Carboxylic Acids
Research on the recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is relevant for the production of bio-based plastics. Solvent developments for LLX have included the use of ionic liquids and traditional amine-based systems, showing promise for the efficient recovery of carboxylic acids, which is crucial for sustainable industrial processes (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that 7-Chloro-1H-indazole-6-carboxylic acid may interact with its targets by binding to these kinases, thereby inhibiting their activity and causing changes in cellular processes.
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation, inflammation, and immune response .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may have anti-inflammatory, anticancer, and other therapeutic effects .
Safety and Hazards
The compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water when in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
7-chloro-1H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-5(8(12)13)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQDUIYWHHAPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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